An In-depth Technical Guide to 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (CAS 3685-06-1): A Cornerstone for Modern Asymmetric Synthesis and Drug Discovery
An In-depth Technical Guide to 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (CAS 3685-06-1): A Cornerstone for Modern Asymmetric Synthesis and Drug Discovery
Introduction: The Significance of Axially Chiral Diamines
In the landscape of modern chemical synthesis, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and materials science sectors. Axially chiral biphenyls represent a privileged class of scaffolds for the construction of highly effective chiral ligands and catalysts. Among these, 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine stands out as a versatile and foundational building block. Its C2-symmetric backbone, endowed with steric hindrance from the ortho-methyl groups, provides a robust chiral environment that is fundamental to its success in asymmetric transformations.
This guide provides an in-depth exploration of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine, consolidating its core properties, synthesis, and critical applications. The content is tailored for researchers, chemists, and drug development professionals who seek to leverage this molecule's unique attributes for creating novel chiral architectures and therapeutic agents. We will delve into not just the "what" but the "why," offering field-proven insights into its practical application.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine is a solid at room temperature, and its atropisomers (enantiomers arising from hindered rotation about a single bond) are stable.[1][2]
Data Summary Table
For ease of reference, the key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-amino-6-methylphenyl)-3-methylaniline | [3][4] |
| Synonyms | 2,2'-Diamino-6,6'-dimethylbiphenyl | [3][5] |
| CAS Number | 3685-06-1 ((R)-enantiomer); 3685-05-0 ((S)-enantiomer); 20261-65-8 (racemate) | [3][4][5][6] |
| Molecular Formula | C₁₄H₁₆N₂ | [1][5] |
| Molecular Weight | 212.29 g/mol | [1][3][5] |
| Appearance | Solid | [1][2] |
| Melting Point | 133-135 °C | [7] |
| Solubility | >31.8 µg/mL (at pH 7.4) | [3] |
| InChI Key | MCUUKQCKNKUMBP-UHFFFAOYSA-N | [1][3][4] |
Spectroscopic Signature
While detailed spectra should always be acquired for the specific batch in use, typical spectroscopic data are foundational for characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the biphenyl system and the methyl protons. The amine (-NH₂) protons will appear as a broad singlet, the position of which can vary with concentration and solvent.
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¹³C NMR: The carbon NMR will display characteristic signals for the aromatic carbons and the methyl carbons. The number of signals will reflect the C2 symmetry of the molecule.[8][9]
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FT-IR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine groups, typically in the range of 3300-3500 cm⁻¹. C-H stretches for the aromatic and methyl groups, as well as C=C stretching for the aromatic rings, will also be prominent.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.29.
Part 2: Synthesis and Enantiomeric Resolution
The practical utility of this diamine is predicated on its efficient synthesis and subsequent resolution into its constituent enantiomers. A common and reliable route begins with the Ullmann coupling of an appropriate ortho-substituted nitroarene, followed by reduction of the dinitro intermediate.[10]
Synthetic Workflow
The causality behind this synthetic approach is its reliability and scalability. The Ullmann coupling is a classic method for forming biaryl bonds, and the subsequent reduction of nitro groups to amines is a high-yielding and well-understood transformation.
Sources
- 1. (R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine | 3685-06-1 [sigmaaldrich.cn]
- 2. (R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine | 3685-06-1 [sigmaaldrich.com]
- 3. (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | C14H16N2 | CID 882241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine | 20261-65-8; 3685-05-0; 3685-06-1 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
